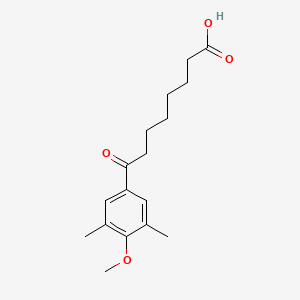

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid

Beschreibung

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is a carboxylic acid derivative featuring an 8-carbon aliphatic chain with a ketone group at the 8th position and a substituted aromatic ring. The phenyl substituent is characterized by methoxy (-OCH₃) and two methyl (-CH₃) groups at the 4th, 3rd, and 5th positions, respectively.

Eigenschaften

IUPAC Name |

8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12-10-14(11-13(2)17(12)21-3)15(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMUFESJGLBMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645277 | |

| Record name | 8-(4-Methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-18-9 | |

| Record name | 8-(4-Methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde and octanoic acid.

Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 8th position of the octanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are often employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

Pathways Involved: The compound may influence metabolic pathways, signal transduction pathways, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

The 8-oxooctanoic acid scaffold is versatile, with modifications to the phenyl ring significantly altering biological activity, solubility, and toxicity. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and iodo substituents (e.g., ) increase electrophilicity and may enhance binding to enzyme active sites but reduce solubility.

- Steric Effects : 3,5-Dimethyl groups in the target compound introduce steric hindrance, which may limit metabolic degradation compared to smaller substituents like chlorine .

Physicochemical Properties

Notes:

- The methoxy group in the target compound increases polarity and solubility compared to halogenated analogues.

- Higher XLogP3-AA values for chlorinated/iodinated derivatives indicate greater lipophilicity, which may improve membrane permeability but reduce aqueous stability .

Biologische Aktivität

8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid features a phenolic moiety with two methyl groups and a methoxy group, linked to an octanoic acid backbone with a ketone functional group. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C15H22O3 |

| Molecular Weight | 250.34 g/mol |

| Functional Groups | Ketone, Methoxy, Aromatic |

| Solubility | Soluble in organic solvents |

The biological activity of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is attributed to its ability to interact with various molecular targets. The presence of the oxo group and the phenolic ring allows for hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation pathways.

- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid exhibit significant antimicrobial properties. For example, studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential application in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. Notably:

- Cell Lines Tested : RPMI-8226 (multiple myeloma), HL60 (acute myeloid leukemia), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 2.8 µM to 3.25 µM across different cell lines, indicating strong cytotoxicity .

Case Studies

- Histone Deacetylase Inhibition : A study focused on selective histone deacetylase (HDAC) inhibitors found that compounds similar to 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid significantly inhibited HDAC6 with an IC50 value of 6.4 nM, demonstrating potential for cancer therapy .

- Mechanistic Insights : Western blot assays indicated that treatment with this compound increased levels of acetylated α-tubulin in a dose-dependent manner while minimally affecting acetylated histone H3 levels, suggesting selective targeting of microtubule dynamics over general histone modification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.